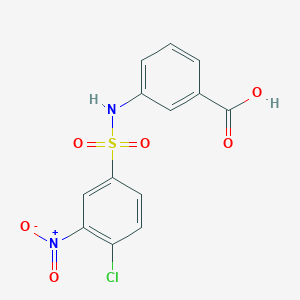

3-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid is an organic compound that features both a benzoic acid moiety and a sulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid typically involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with benzoic acid derivatives under specific conditions. One common method involves the use of chlorosulphonic acid and 2-chloronitrobenzene. The reaction mass is heated to 100°C and maintained at that temperature for 6 hours before cooling to ambient temperature and stirring for an additional 12 hours. The reaction mixture is then poured into chilled aqueous ammonia and stirred at -10°C for 3 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of corresponding nitrobenzoic acids.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzenesulfonamides.

Aplicaciones Científicas De Investigación

The compound 3-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid has applications in medical research and as an intermediate in the synthesis of various compounds . It is a sulfonamide compound with a benzoic acid moiety linked to a sulfonamide group, further substituted by a 4-chloro-3-nitrophenyl group.

General Information

- Molecular Formula The molecular formula of 4-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid is C13H9ClN2O6S.

- Molecular Weight The molecular weight of 4-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid is approximately 356.73 g/mol.

- Categories This compound is categorized under aromatic heterocycles, sulfonamides, carboxylic acids, and nitro compounds.

Scientific Research Applications

- Insect Growth Regulator 2-(4-chloro-3-nitrophenylsulfonamide) benzoic acid can be used in preparing insect growth regulators for controlling lepidoptera pests such as Spodoptera frugiperda, Prodenia litura, Plutella xylostella, and Spodoptera exigua . It acts as a juvenile hormone biosynthesis inhibitor, offering a novel approach for green pest control .

- Antibacterial Properties Preliminary studies suggest that 4-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid exhibits antibacterial properties because of its sulfonamide structure, which can inhibit bacterial dihydropteroate synthase, interfering with folic acid synthesis crucial for bacterial growth and replication. In vitro studies have shown promising results against various bacterial strains, indicating its potential for further development as an antibiotic agent.

- Diuretics and Hypotensive Agents 4-halo-3-sulfamoylbenzamides and their non-toxic alkali metal and alkaline earth metal salts are useful as diuretics and hypotensive agents . They augment urine volume and cation and chloride ion excretion and reduce elevated blood pressure within an hour of administration . The chloro compounds are preferred as hypotensive agents, with a suitable oral daily dose between about 2.5 and 30 mg per kg of body weight .

- Synthesis Intermediate this compound is used as an intermediate in pharmaceutical testing .

Physicochemical and Toxicological Studies

- Solubility 4-Chloro-3,5-dinitrobenzoic acid is slightly soluble in water at room temperature .

- Acid-Base Equilibrium CDNBA presents an acid–base equilibrium, and its absorption spectrum changes reversibly with pH in solutions with pH lower than 7 . Under alkaline conditions, solutions show irreversible changes in the absorption spectrum .

- Inhibition of Growth 4-Chloro-3,5-dinitrobenzoic acid (CDNBA) inhibits cell growth .

Data Tables

Inhibition of Growth by 4-chloro-3,5-dinitrobenzoic acid (CDNBA) after 48 h of exposure

| $$CDNBA] (µM) | Cell growth (cells/ml) | % Inhibition | F | p |

|---|---|---|---|---|

| 0 | 57,390 | 0 | 1.5 | 0.29 |

| 36.6 | 45,694 | 20.4 | 3.8 | 0.09 |

| 73.2 | 35,069 | 38.9 | 1.7 | 0.26 |

| 146.3 | 21,493 | 62.5 | 1.6 | 0.27 |

| 292.7 | 5,902 | 89.7 | 1.1 | 0.37 |

Note: The experimental F and p values were obtained from the analysis of variance; differences within treatments were not significant (in all cases, p ≥0.09).

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects. The nitro group can also participate in redox reactions, contributing to the compound’s overall activity.

Comparación Con Compuestos Similares

Similar Compounds

4-Chloro-3-nitrobenzenesulfonamide: Shares the sulfonamide and nitro groups but lacks the benzoic acid moiety.

4-Chloro-3-nitrobenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.

Uniqueness

3-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid is unique due to the presence of both the benzoic acid and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds .

Actividad Biológica

3-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid is a compound of significant interest in the fields of medicinal chemistry and microbiology due to its diverse biological activities. This article discusses its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its ability to mimic para-aminobenzoic acid (PABA), a substrate for various enzymes. This structural similarity allows it to inhibit key biochemical pathways, particularly in microbial organisms.

The biological activity of this compound primarily stems from its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonamide moiety inhibits dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts nucleic acid synthesis, leading to antimicrobial effects.

- Redox Activity : The nitro group can participate in redox reactions, contributing to the compound's overall biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits promising antimicrobial properties:

- Gram-positive Bacteria : In vitro studies have shown moderate antibacterial activity against strains such as Staphylococcus aureus and Streptococcus pneumoniae.

- Fungal Inhibition : The compound has also been evaluated for antifungal activity against Candida albicans, showing potential as a therapeutic agent .

Anti-inflammatory and Anticancer Properties

Emerging studies suggest that this compound may possess anti-inflammatory and anticancer activities:

- Anti-inflammatory Effects : Preliminary investigations indicate that it may reduce inflammatory markers in cellular models.

- Anticancer Potential : Some studies are exploring its efficacy against various cancer cell lines, revealing cytotoxic effects that warrant further investigation .

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Efficacy Study :

- Cytotoxicity Assessment :

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Streptococcus pneumoniae | 16 µg/mL | 18 |

| Candida albicans | 64 µg/mL | 12 |

Table 2: Cytotoxicity Results on Cancer Cell Lines

| Cell Line | IC50 (µM) | % Cell Viability at 100 µM |

|---|---|---|

| HeLa | 25 | 40 |

| MCF-7 | 30 | 35 |

| A549 | 20 | 50 |

Propiedades

IUPAC Name |

3-[(4-chloro-3-nitrophenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O6S/c14-11-5-4-10(7-12(11)16(19)20)23(21,22)15-9-3-1-2-8(6-9)13(17)18/h1-7,15H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIHQSASMWKORP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.